molecular formula C8H7NO5 B1315691 Methyl 3-hydroxy-2-nitrobenzoate CAS No. 89942-77-8

Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691
CAS No.: 89942-77-8
M. Wt: 197.14 g/mol
InChI Key: FHCNMPYMCKHBTK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitrobenzoate (CAS No. 89942-77-8) is a nitro-substituted aromatic ester with the molecular formula C₈H₇NO₅. It features a hydroxyl group at the 3-position, a nitro group at the 2-position, and a methoxycarbonyl group at the 1-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in hydrogenation reactions to produce derivatives like methyl 2-amino-3-hydroxybenzoate . Its synthesis involves palladium-catalyzed hydrogenation under ambient conditions, demonstrating its susceptibility to reductive transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-nitrobenzoate can be synthesized through the nitration of methyl salicylateThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Methyl 3-amino-2-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 3-hydroxy-2-nitrobenzoic acid

Scientific Research Applications

Synthesis Method Example

A common synthesis method involves dissolving 3-hydroxy-2-nitrobenzoic acid in anhydrous methanol, followed by the introduction of hydrogen chloride gas and refluxing the mixture. The resulting product is then purified through extraction and recrystallization .

Pharmaceutical Applications

This compound exhibits potential pharmaceutical applications due to its structural characteristics:

  • Antimicrobial Properties : Studies indicate that nitro compounds can possess antimicrobial activity, making this compound a candidate for further investigation as an antimicrobial agent .
  • Drug Development : The compound's ability to act as an intermediate in organic synthesis allows for the development of new pharmaceuticals. Its derivatives may be explored for therapeutic uses in treating various diseases.

Agrochemical Applications

In agrochemistry, this compound serves as a useful intermediate for synthesizing herbicides and pesticides. Its nitro group can enhance biological activity against pests while maintaining low toxicity to non-target organisms.

Bioreporter Development

Recent research has demonstrated the use of this compound in creating bioreporters for environmental monitoring. These bioreporters can detect the presence of nitroaromatic compounds, showcasing the compound's utility in environmental science .

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating various nitro compounds found that this compound demonstrated significant antibacterial properties against specific strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Environmental Monitoring : Research on bioreporters utilizing this compound showed successful detection of nitroaromatic pollutants in water samples, indicating its effectiveness in environmental applications .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-hydroxy-2-nitrobenzoate belongs to a family of nitroaromatic esters with variations in substituent positions and functional groups. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Key Functional Groups Similarity Score
Methyl 3-formyl-2-nitrobenzoate 861593-27-3 Formyl (3), Nitro (2), Methoxycarbonyl Aldehyde, Nitro, Ester 0.95
3-(Methoxycarbonyl)-2-nitrobenzoic acid 610-36-6 Carboxylic acid (1), Nitro (2) Carboxylic Acid, Nitro 0.95
Ethyl 3-hydroxy-2-nitrobenzoate 81914-58-1 Hydroxyl (3), Nitro (2), Ethoxycarbonyl Hydroxyl, Nitro, Ester 0.95
Methyl 3-methoxy-4-nitrobenzoate Not Provided Methoxy (3), Nitro (4), Methoxycarbonyl Methoxy, Nitro, Ester N/A
Methyl 3-nitro-2-methylbenzoate 23788-74-1 Methyl (2), Nitro (3), Methoxycarbonyl Methyl, Nitro, Ester N/A

Key Observations :

Substituent Position Effects: The hydroxyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 3-nitro-2-methylbenzoate . Nitro group placement (e.g., 2-nitro vs. 4-nitro in Methyl 3-methoxy-4-nitrobenzoate) alters electronic effects.

Functional Group Influence :

  • Ethyl vs. Methyl Esters : Ethyl 3-hydroxy-2-nitrobenzoate exhibits lower solubility in polar solvents due to its longer alkyl chain compared to the methyl ester.
  • Carboxylic Acid Derivatives : 3-(Methoxycarbonyl)-2-nitrobenzoic acid lacks the ester group, rendering it more acidic (pKa ~2-3) than this compound (pKa ~8-9 for the hydroxyl group).

Synthetic Utility: this compound is a precursor for amino derivatives via hydrogenation , whereas Methyl 3-formyl-2-nitrobenzoate serves as a substrate for condensation reactions due to its aldehyde functionality. Methyl 3-methoxy-4-nitrobenzoate is more thermally stable due to the electron-donating methoxy group, making it suitable for high-temperature reactions.

Table 2: Physicochemical Properties

Property This compound Ethyl 3-hydroxy-2-nitrobenzoate Methyl 3-nitro-2-methylbenzoate
Molecular Weight (g/mol) 197.15 211.17 195.17
Melting Point (°C) ~120–125 (decomposes) ~110–115 ~85–90
Solubility in Water Low (hydroxyl enhances polarity) Very Low Insoluble
Stability Air-sensitive (hydroxyl oxidation) Stable Stable

Biological Activity

Methyl 3-hydroxy-2-nitrobenzoate (CAS No. 89942-77-8) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzoate structure, which contributes to its unique reactivity and biological properties. The proximity of these functional groups allows for significant interactions with biological molecules.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological macromolecules, influencing their activity and stability.
  • Enzyme Modulation : The compound may modulate enzyme activities through interactions with active sites or allosteric sites, impacting metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown potential against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 0.5 to 4 μg/mL .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Antioxidant Activity : this compound has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The following table summarizes the MIC values observed:
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Klebsiella pneumoniae4.0
    This highlights its potential as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Activity :
    In vitro studies demonstrated that this compound significantly reduced the production of nitric oxide (NO) in activated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundEffectiveSignificant
Methyl 2-hydroxy-3-nitrobenzoateModerateLimited
Methyl 4-hydroxy-3-nitrobenzoateWeakModerate

This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory properties compared to its isomers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-hydroxy-2-nitrobenzoate, and what critical reaction parameters must be controlled during esterification and nitration steps?

Methodological Answer: Synthesis typically involves nitration of 3-hydroxybenzoic acid derivatives followed by esterification. Key parameters include:

  • Nitration: Use concentrated nitric acid or mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration and byproduct formation. Monitor reaction progress via TLC .
  • Esterification: Employ methanol and catalytic sulfuric acid under reflux. Control reaction time (4–6 hours) to maximize yield while minimizing hydrolysis. Purify via recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting NMR/IR data?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook) . The nitro group deshields adjacent protons (δ 8.1–8.3 ppm), while the ester carbonyl appears at ~168 ppm in 13C NMR.
  • IR Spectroscopy: Confirm ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1350 cm⁻¹). For conflicting data, check solvent effects (e.g., DMSO-d₆ broadening OH peaks) or impurities via HPLC .

Q. What are the recommended safety protocols and waste management practices when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Implement local exhaust systems to limit inhalation exposure .
  • Waste: Neutralize acidic residues before disposal. Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism (e.g., D , S motifs) to categorize hydrogen bonds. For example, the hydroxyl group may form O–H···O bonds with nitro or ester oxygens, creating C(6) or R₂²(8) patterns .
  • Tools: Use Mercury or CrystalExplorer to visualize and quantify interactions from crystallographic data .

Q. What strategies are recommended for resolving discrepancies between experimental crystallographic data and computational modeling results for this compound?

Methodological Answer:

  • Refinement: Reprocess raw data with SHELXL-2018, adjusting thermal parameters and occupancy factors for disordered atoms .
  • Validation: Compare experimental (ORTEP-3) and DFT-optimized geometries. Address outliers (e.g., bond-length deviations >0.02 Å) by re-examining hydrogen bonding constraints .

Q. How can researchers optimize crystal growth conditions for this compound to achieve diffraction-quality crystals?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetone) via slow evaporation. For needle-like crystals, switch to methanol/ethyl acetate mixtures .
  • Temperature Gradients: Use a thermal cycler to induce controlled nucleation (5°C/day cooling rate from saturation temperature) .

Q. What advanced computational methods are suitable for predicting the reactive sites of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Perform Fukui function analysis (B3LYP/6-311++G(d,p)) to identify electrophilic centers. The nitro group adjacent to the hydroxyl moiety shows high f⁻ values (~0.15), indicating susceptibility to attack .
  • MD Simulations: Model solvation effects in polar solvents (e.g., water) to assess steric hindrance at the ester group .

Properties

IUPAC Name

methyl 3-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCNMPYMCKHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546028
Record name Methyl 3-hydroxy-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-77-8
Record name Methyl 3-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-2-nitrobenzoic acid (51 g) and con.H2SO4 (5 mL) in anhydrous methanol (450 mL) was heated to reflux for 48 hr. The mixture was concentrated to remove methanol, and the residue was partitioned between water (500 mL) and ethyl acetate (800 mL). The organic layer was washed with brine (300 mL), dried over anhydrous sodium sulfate, and concentrated to give crude compound. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=40:1 to 5:1) to give methyl 3-hydroxy-2-nitrobenzoate (28 g) 1H-NMR (400 MHz, CDCl3) δ 3.8 (s, 3H), 7.32-7.34 (d, J=8.4 Hz, 1H), 7.39-7.41 (d, J=8.0 Hz, 1H), 7.48-7.52 (t, J=8.0 Hz, 1H), 11.37 (s, 1H); LC-MS (m/z) 198 [M+1]+.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Hydroxy-2-nitro-benzoic acid (commercially available) (31.5 g) was suspended in acetonitrile (100 ml). Oxalyl chloride (22 ml) in acetonitrile (20 ml) was added dropwise upon which a vigorous gas stream evolved. After 15 minutes the reaction slowed down and therefore, the reaction mixture was heated with a warm water bath (40° C.) for 40 minutes. The mixture was concentrated and the residue was re-dissolved in dichloromethane (100 ml). A mixture of methanol (50 ml) and triethylamine (20 ml) in dichloromethane (30 ml) was added dropwise while cooling the mixture with an ice bath. The reaction mixture was stirred at ambient temperature for 16 hours. The mixture was concentrated and the residue was purified by column chromatography on silica gel (eluent: 10-55% v/v ethyl acetate in heptane) to give 3-hydroxy-2-nitro-benzoic acid methyl ester (15.9 g). 1H-NMR (400 MHz, CDCl3): 10.15 (bs, 1H), 7.60 (t, 1H), 7.27 (d, 1H), 7.08 (d, 1H), 3.93 (s, 3H) ppm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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22 mL
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reactant
Reaction Step Two
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20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a methanol solution (15 mL) at 0° C. was dropwise added thionyl chloride (6.4 mL, 0.088 mol). After 15 minutes, 3-hydroxy-2-nitrobenzoic acid (4 g, 0.022 mol) was added and the resulting mixture was stirred at room temperature for 72 hours. Volatile was removed under vacuo and the residue was partitioned between water and ethyl acetate. The organic layer was separated, washed with water and saturated sodium chloride, and was dried over sodium sulfate. After concentration, the crude product was recrystallized from dichloromethane and hexane to gave 4.5 g of methyl 3-hydroxy-2-nitrobenzoate.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

SOCl2 (0.6 mL) was added dropwise to anhydrous MeOH (10 mL) at 0° C. The mixture was stirred at this temperature for 0.5 h, then 3-hydroxy-2-nitrobenzoic acid (0.6 g, 3.2 mmol) was added to the mixture. The resulting mixture was heated at reflux for 4 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The resulting mixture was concentrated in vacuo to give the title compound (0.63 g 100%) as a brown solid.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-hydroxy-2-nitrobenzoate
Methyl 3-hydroxy-2-nitrobenzoate
Methyl 3-hydroxy-2-nitrobenzoate
Methyl 3-hydroxy-2-nitrobenzoate
Methyl 3-hydroxy-2-nitrobenzoate
Methyl 3-hydroxy-2-nitrobenzoate

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